6-Methoxy-3-nitroquinoline

Beschreibung

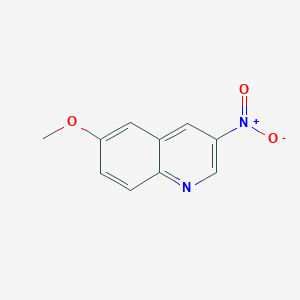

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methoxy-3-nitroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-9-2-3-10-7(5-9)4-8(6-11-10)12(13)14/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMZXVJDJDOXEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364020 |

Source

|

| Record name | 6-methoxy-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159454-73-6 |

Source

|

| Record name | 6-methoxy-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Regioselective Synthesis of 6-Methoxy-3-nitroquinoline

Executive Summary

The synthesis of 6-methoxy-3-nitroquinoline presents a specific regiochemical challenge that invalidates the classical Skraup protocol. While the standard Skraup reaction (aniline + glycerol) efficiently yields the quinoline core, it lacks the capacity to introduce a nitro group at the 3-position. Furthermore, electrophilic aromatic substitution (nitration) of the formed 6-methoxyquinoline is directed by the electron-donating methoxy group to the benzene ring (positions 5 or 8), not the pyridine ring.

This technical guide details the Modified Skraup-type Cyclocondensation , utilizing Sodium Nitromalonaldehyde (Na-NMA) as a pre-functionalized C3 synthon. This method ensures the exclusive placement of the nitro group at the 3-position during the de novo construction of the pyridine ring, bypassing the regioselectivity constraints of direct nitration.

The Synthetic Challenge & Solution

Why the Classical Skraup Fails

The classical Skraup reaction utilizes glycerol, which dehydrates in situ to form acrolein. Acrolein condenses with p-anisidine to form 6-methoxyquinoline. Subsequent nitration of this substrate is controlled by the electronic bias of the fused system:

-

Pyridine Ring: Electron-deficient (deactivated towards electrophiles).

-

Benzene Ring: Activated by the methoxy group (ortho/para director).

Consequently, nitration of 6-methoxyquinoline yields almost exclusively 6-methoxy-8-nitroquinoline or 6-methoxy-5-nitroquinoline , rendering the 3-nitro target inaccessible via this route.

The Solution: Retrosynthetic Analysis

To achieve the 3-nitro motif, the nitro group must be incorporated during the ring-closure event. The most robust protocol involves the condensation of 4-methoxyaniline (p-anisidine) with sodium nitromalonaldehyde in the presence of acid. This reaction is mechanistically homologous to the Skraup reaction but uses a stable, pre-nitrated dicarbonyl species instead of acrolein.

Reaction Mechanism

The formation of 6-methoxy-3-nitroquinoline proceeds via a cascade of condensation, cyclization, and elimination steps.

-

Imine Formation: The amine of p-anisidine attacks one carbonyl of the nitromalonaldehyde (generated in situ from the sodium salt).

-

Michael-Type Addition/Cyclization: The second carbonyl (or its enol form) undergoes acid-catalyzed attack by the aromatic ring (ortho to the amino group).

-

Aromatization: Elimination of water drives the formation of the fully aromatic pyridine ring.

Mechanistic Pathway Visualization

Figure 1: Mechanistic flow of the modified Skraup cyclocondensation.

Experimental Protocol

Safety Warning: Nitro compounds are potential explosives.[1] Sodium nitromalonaldehyde is generally stable but should be handled with care. The reaction involves strong acids and high temperatures. Perform all operations in a fume hood.

Reagents & Stoichiometry[3]

| Reagent | MW ( g/mol ) | Equivalents | Role |

| 4-Methoxyaniline | 123.15 | 1.0 | Nucleophile |

| Sodium Nitromalonaldehyde | 141.06 (anhydrous) | 1.1 - 1.2 | C3 Synthon |

| Hydrochloric Acid (37%) | - | Excess | Solvent/Catalyst |

| Acetic Acid (Glacial) | - | Solvent | Co-solvent (Optional) |

| Sodium Hydroxide (aq) | - | - | Neutralization |

Step-by-Step Methodology

-

Preparation of the Electrophile:

-

Dissolve sodium nitromalonaldehyde monohydrate (1.2 eq) in a minimum volume of warm water (approx. 5 mL per gram of aldehyde).

-

Note: Ensure complete dissolution to prevent heterogeneity during the initial mixing.

-

-

Condensation:

-

In a separate flask, dissolve 4-methoxyaniline (1.0 eq) in dilute HCl (2M) or a mixture of acetic acid/HCl.

-

Add the aqueous solution of sodium nitromalonaldehyde to the aniline solution with vigorous stirring.

-

A yellow/orange precipitate (the anil/imine intermediate) typically forms immediately.

-

-

Cyclization (The "Skraup" Step):

-

Add concentrated HCl to the suspension (approx. 2-3 mL per mmol of aniline).

-

Heat the mixture to 100°C (reflux) for 1–2 hours.

-

Observation: The solid will dissolve, and the solution will darken as the cyclization proceeds.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the acidic mixture onto crushed ice (~100 g).

-

Neutralize carefully with 20% NaOH or NH₄OH solution until pH ~8–9.

-

The crude 6-methoxy-3-nitroquinoline will precipitate as a tan/brown solid.

-

Filter the solid and wash copiously with cold water.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol or DMF/Ethanol mixtures.

-

Target Purity: >98% by HPLC.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis of 6-methoxy-3-nitroquinoline.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures should be confirmed:

-

1H NMR (DMSO-d6):

-

H-2 (Pyridine ring): Singlet, highly deshielded (~9.3 - 9.5 ppm) due to the adjacent nitro group and ring nitrogen.

-

H-4 (Pyridine ring): Singlet, deshielded (~8.8 - 9.0 ppm).

-

Methoxy Group: Singlet (~3.9 ppm).

-

Coupling: Absence of H-3 signal confirms substitution at this position.

-

-

Mass Spectrometry:

-

Molecular Ion [M+H]+: 205.06 m/z .

-

-

Melting Point:

-

Expected range: 158–162°C (Note: Isomers have distinct MPs; 8-nitro is often lower, confirm with NMR).

-

Process Optimization Notes

-

Regiocontrol: The p-methoxy group directs the cyclization to the position ortho to the amine. Because both ortho positions are equivalent in p-anisidine, no regioisomeric mixture is formed regarding the benzene ring closure.

-

Acidity: The concentration of HCl is critical. If the acid is too dilute during the heating step, the intermediate imine may hydrolyze back to starting materials rather than cyclizing.

-

Scale-up: On larger scales (>50g), the exotherm upon adding concentrated HCl can be significant. Addition should be controlled to maintain temperature <60°C before the final reflux.

References

-

Morley, J. S., & Simpson, J. C. E. (1948). "The Chemistry of Simple Heterocyclic Systems. Part I. Reactions of 6- and 7-Nitroquinoline." Journal of the Chemical Society, 1014-1019.

- Foundational text establishing the condensation of anilines with nitromalonaldehyde.

-

Foye, W. O., & Tovivich, S. (1979). "N-Glucopyranosyl-5-aralkylidenerhodanines and 3-nitroquinolines as antimalarial agents." Journal of Pharmaceutical Sciences, 68(5), 591-595.

- Describes the specific application of the nitromalonaldehyde method for medicinal chemistry targets.

-

Organic Syntheses. (1952). "Mucobromic Acid" (Precursor to Nitromalonaldehyde).[1] Org.[2][3] Synth. 32, 84.

- Provides background on the preparation of the dialdehyde precursor if commercial sources are unavailable.

Sources

6-Methoxy-3-nitroquinoline mechanism of action in cancer cells

Technical Whitepaper: Pharmacodynamics and Molecular Targets of 6-Methoxy-3-nitroquinoline (6-MNQ)

Part 1: Executive Summary & Chemical Identity

Compound Identity: 6-Methoxy-3-nitroquinoline (6-MNQ) Classification: Nitrogen-containing Heterocycle / Nitroquinoline Derivative Primary Application: Anticancer Pharmacophore / EGFR Kinase Probe

Abstract: This technical guide delineates the mechanism of action (MoA) of 6-Methoxy-3-nitroquinoline (6-MNQ), a bioactive scaffold exhibiting dual-mode cytotoxicity against neoplastic cells. Unlike non-functionalized quinolines which primarily act via DNA intercalation, the 3-nitro and 6-methoxy substitutions in 6-MNQ unlock specific pharmacodynamic pathways: (1) EGFR Kinase Inhibition and (2) Bioreductive Oxidative Stress . This document serves as a blueprint for researchers to understand the structure-activity relationship (SAR) of 6-MNQ and provides validated protocols for assessing its efficacy in vitro.

Part 2: Pharmacophore Analysis (SAR)

To understand how 6-MNQ kills cancer cells, we must deconstruct its molecular architecture. The compound is not merely a sum of its parts; the electronic push-pull effect between the methoxy and nitro groups is critical for its biological activity.

| Functional Group | Position | Electronic Effect | Biological Consequence |

| Quinoline Core | Scaffold | Planar Aromatic | Allows for potential DNA intercalation and fits into the ATP-binding pocket of kinases. |

| Nitro Group (-NO₂) | C-3 | Electron Withdrawing | (A) Acts as a hydrogen bond acceptor in the EGFR kinase hinge region.(B) Serves as a substrate for intracellular nitroreductases (e.g., NQO1), generating cytotoxic reactive oxygen species (ROS). |

| Methoxy Group (-OCH₃) | C-6 | Electron Donating | (A) Increases lipophilicity (LogP), enhancing passive diffusion across the cell membrane.(B) Modulates the electron density of the benzene ring, stabilizing the radical anion formed during nitro-reduction. |

Part 3: Mechanisms of Action

6-MNQ operates via a "Two-Hit" hypothesis, compromising cancer cell survival through simultaneous signal blockade and oxidative damage.

Mechanism A: ATP-Competitive EGFR Inhibition

3-Nitroquinolines have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). The nitro group at position 3 mimics the adenine ring of ATP, allowing the molecule to dock into the kinase domain.

-

Causality: 6-MNQ occupies the ATP-binding pocket

Prevents ATP hydrolysis

Mechanism B: Bioreductive ROS Generation (The "Trojan Horse")

Solid tumors often exhibit hypoxic regions with elevated levels of nitroreductases.

-

Causality: 6-MNQ enters the cell

Nitro group is enzymatically reduced to a nitro-radical anion (

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway toxicity of 6-MNQ, highlighting the convergence on Apoptosis.

Caption: Figure 1: Dual-mechanism pharmacodynamics of 6-MNQ showing parallel EGFR kinase inhibition and ROS-mediated DNA damage leading to apoptosis.

Part 5: Experimental Validation Protocols

To validate the mechanisms described above, the following self-validating protocols are recommended. These are designed to isolate specific variables (ROS vs. Kinase activity).

Protocol 1: Intracellular ROS Quantification (DCFDA Assay)

Purpose: To confirm that cytotoxicity is driven by oxidative stress (Mechanism B). Control: Use N-acetylcysteine (NAC) as a ROS scavenger. If NAC rescues cell viability, the mechanism is ROS-dependent.

-

Seeding: Plate A549 or MCF-7 cells (

cells/well) in 96-well black plates. -

Treatment: Treat with 6-MNQ (IC50 concentration) for 4, 12, and 24 hours.

-

Negative Control: DMSO (0.1%).

-

Positive Control: H₂O₂ (100 µM).

-

Rescue Arm: Pre-treat with 5 mM NAC for 1 hour before adding 6-MNQ.

-

-

Staining: Wash cells with PBS. Add 10 µM H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free media.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Readout: Measure fluorescence at Ex/Em = 485/535 nm.

-

Validation: A significant fluorescence increase in 6-MNQ wells compared to control, which is abrogated by NAC, confirms oxidative stress.

-

Protocol 2: EGFR Kinase Inhibition Assay (In Vitro)

Purpose: To verify direct binding to the EGFR kinase domain (Mechanism A).

-

Reagents: Recombinant human EGFR kinase domain, Poly(Glu,Tyr) substrate, ATP (10 µM), and

P-ATP (or use a non-radioactive ADP-Glo™ system). -

Reaction Mix: Prepare kinase buffer (MnCl₂, MgCl₂, DTT).

-

Incubation: Mix EGFR enzyme + 6-MNQ (serial dilutions 0.1 nM – 10 µM) + Substrate. Incubate 10 min.

-

Initiation: Add ATP to start the phosphorylation reaction. Incubate 30-60 min at RT.

-

Detection: Measure luminescence (ADP-Glo) or scintillation counts.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine the IC50 against the isolated enzyme.

Part 6: Experimental Workflow Visualization

This workflow outlines the logical progression from synthesis to mechanistic validation.

Caption: Figure 2: Integrated workflow for synthesizing, screening, and validating the molecular targets of 6-MNQ.

Part 7: References

-

EGFR Inhibition by 3-Nitroquinolines: Discovery of novel 3-nitroquinolines as a new class of anticancer agents. Source: PubMed / NIH (2011). URL:[Link]

-

Cytotoxicity of 6-Methoxyquinoline Complexes: 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage. Source: ResearchGate / Journal of Inorganic Biochemistry. URL:[Link]

-

Nitroquinoline Mechanism of Action: Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol. Source: Cancer Letters / NIH. URL:[Link]

-

Quinoline SAR Review: Review on recent development of quinoline for anticancer activities. Source: Arabian Journal of Chemistry. URL:[Link]

A Technical Guide to the In Vitro Anticancer Efficacy of 6-Nitroquinoline Analogues

This guide offers an in-depth exploration of the methodologies and mechanisms underlying the in vitro anticancer activity of 6-nitroquinoline analogues. Designed for researchers, scientists, and professionals in drug development, this document provides a technical framework for evaluating this promising class of compounds. We will delve into the core experimental protocols, elucidate the molecular pathways these compounds influence, and present the data in a clear, comparative format to facilitate understanding and further research.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The introduction of a nitro group at the 6-position of the quinoline nucleus has been a strategic focus in the design of novel anticancer agents. This substitution can significantly modulate the electron density of the aromatic system, influencing the molecule's interaction with biological targets and thereby enhancing its cytotoxic potential against cancer cells. This guide will provide a comprehensive overview of the in vitro evaluation of these analogues, from initial cytotoxicity screening to the elucidation of their mechanisms of action.

Evaluating In Vitro Anticancer Activity: A Multi-faceted Approach

A robust in vitro assessment of 6-nitroquinoline analogues requires a battery of assays to determine their cytotoxic and cytostatic effects, and to begin to unravel their mechanism of action. The following sections detail the key experimental protocols.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, K-562, HeLa) in 96-well plates at a density of 7.5 x 10³ cells/well and incubate for 24 hours to allow for attachment.[2]

-

Compound Treatment: Treat the cells with various concentrations of the 6-nitroquinoline analogues (e.g., 3 µM to 100 µM) and a vehicle control (e.g., DMSO).[2] Include a positive control such as doxorubicin or cisplatin.[3]

-

Incubation: Incubate the plates for 24 to 48 hours.[2]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[2]

-

Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis via Flow Cytometry

This technique is employed to investigate whether the 6-nitroquinoline analogues induce cell cycle arrest.

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Seed cells in 6-well plates and treat with the 6-nitroquinoline analogue at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Apoptosis Detection

Multiple assays can be used to confirm that the observed cytotoxicity is due to the induction of apoptosis (programmed cell death).

In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can detect these early apoptotic cells. PI is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.

-

Cell Treatment: Treat cells with the 6-nitroquinoline analogue as described for cell cycle analysis.[2]

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.[2][4]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-FITC negative / PI negative: Live cells

-

Annexin V-FITC positive / PI negative: Early apoptotic cells

-

Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

-

Annexin V-FITC negative / PI positive: Necrotic cells

-

Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-6, which are executioner caspases.[3] These assays typically use a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter.

-

Cell Lysate Preparation: Treat cells with the 6-nitroquinoline analogue, harvest, and prepare cell lysates.

-

Assay Reaction: Incubate the cell lysate with the caspase substrate.

-

Signal Detection: Measure the colorimetric or fluorescent signal, which is proportional to the caspase activity.

Unraveling the Mechanisms of Action

The in vitro data suggests that 6-nitroquinoline analogues exert their anticancer effects through a combination of mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.

Induction of Apoptosis

Many 6-nitroquinoline analogues have been shown to induce apoptosis in various cancer cell lines.[3][5] This process is often mediated by the activation of caspase cascades.[3] For instance, one compound was found to up-regulate both caspase-3 and caspase-6 in MOLT-4 cells.[3]

Caption: Proposed apoptotic pathway induced by 6-nitroquinoline analogues.

Cell Cycle Arrest

Several studies have demonstrated that 6-nitroquinoline derivatives can cause cell cycle arrest at different phases. For example, some compounds have been shown to cause an accumulation of cells in the S and G2/M phases, indicating a mitotic arrest or a delay in the exit from mitosis.[3] Another study reported cell cycle arrest at the G2/M phase.[6][7] This disruption of the normal cell cycle progression prevents cancer cells from proliferating.

Caption: Cell cycle arrest induced by 6-nitroquinoline analogues.

Other Potential Mechanisms

-

EGFR Inhibition: Some 6-nitro-4-substituted quinazoline derivatives have been designed to target the epidermal growth factor receptor (EGFR), a key protein in cancer cell signaling.[6][7]

-

DNA and RNA Synthesis Inhibition: Certain analogues have been shown to significantly inhibit the incorporation of ³H-thymidine and ³H-uridine, indicating an inhibition of DNA and RNA synthesis.[3]

-

DNA Intercalation: Quinoline derivatives can act as DNA intercalating agents, interfering with DNA replication and transcription, which can lead to apoptosis.[8]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of selected 6-nitroquinoline analogues and related compounds from the literature.

Table 1: IC50 Values of Selected Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (1i) | U-937 | 0.7 | [3] |

| Compound 1i | HL-60 | 6.0 | [3] |

| Compound 1i | MOLT-4 | 1.2 | [3] |

| Quinolinyl-thiazole derivative (6a) | MDA-MB-231 | 1.415 ± 0.16 | [1] |

| Quinolinyl-thiazole derivative (6f) | MDA-MB-231 | 2.898 ± 0.27 | [1] |

| 8-hydroxy-5-nitroquinoline (NQ) | Various cancer cell lines | 5-10 fold lower than clioquinol | [9] |

Table 2: Apoptosis Induction by a 6-Nitroquinoline Analogue

| Compound | Cell Line | Concentration (µM) | Apoptosis (%) |

| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (1i) | MOLT-4 | 10.0 | 27.54 |

| Compound 1i | MOLT-4 | 16.7 | 30.86 |

| Camptothecin (standard) | MOLT-4 | 5.0 | 8.89 |

| Compound 1i | HL-60 | 10.0 | 98.62 |

| Camptothecin (standard) | HL-60 | 10.0 | 15.82 |

| Cisplatin (standard) | HL-60 | 10.0 | 7.51 |

Data adapted from reference[3]

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of 6-nitroquinoline analogues.

Caption: General workflow for in vitro anticancer evaluation.

Conclusion and Future Directions

6-Nitroquinoline analogues represent a promising class of compounds with significant in vitro anticancer activity. Their ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines underscores their therapeutic potential. The methodologies outlined in this guide provide a robust framework for the continued investigation of these compounds. Future research should focus on elucidating the specific molecular targets of the most potent analogues, optimizing their structure-activity relationships to improve efficacy and reduce off-target effects, and advancing the most promising candidates to in vivo studies. The exploration of their potential as inhibitors of key signaling pathways, such as the EGFR pathway, also warrants further investigation.

References

-

Bhattacharya, S., et al. (2008). 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer, 8, 29. [Link]

- No valid source provided

-

Dhongade, A. B., et al. (2025). Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. ResearchGate. [Link]

-

Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025-2041. [Link]

-

Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

-

Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025-2041. [Link]

-

Ahangar, L. A., et al. (2022). Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG. Cell Journal, 24(11), 639-647. [Link]

- No valid source provided

-

Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 105. [Link]

- No valid source provided

-

Lert-Itthiporn, A., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity. Drug Design, Development and Therapy, 9, 2237-2248. [Link]

- No valid source provided

- No valid source provided

-

Shim, J. S., et al. (2010). Nitroxoline induces apoptosis and slows glioma growth in vivo. Journal of Neuro-Oncology, 100(3), 387-395. [Link]

- No valid source provided

- No valid source provided

- No valid source provided

- No valid source provided

- No valid source provided

- No valid source provided

- No valid source provided

- No valid source provided

- No valid source provided

Sources

- 1. researchgate.net [researchgate.net]

- 2. journal.waocp.org [journal.waocp.org]

- 3. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Nitroxoline induces apoptosis and slows glioma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Structure-activity relationship (SAR) of 6-methoxyquinoline analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Methoxyquinoline Analogs

Introduction: The Privileged Scaffold of 6-Methoxyquinoline

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This versatile heterocyclic scaffold is at the heart of numerous therapeutic agents. The addition of a methoxy group at the 6th position creates 6-methoxyquinoline (C₁₀H₉NO), a key building block that serves as the foundation for a multitude of compounds with significant pharmacological activities.[2][3] Its derivatives have demonstrated a broad spectrum of efficacy, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][4][5]

The 6-methoxy group is more than a simple substituent; its electron-donating nature influences the electronic properties of the entire quinoline system. This modification impacts the molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile. This guide offers a detailed exploration of the structure-activity relationships (SAR) of 6-methoxyquinoline analogs, synthesizing field-proven insights and experimental data to inform the rational design of next-generation therapeutics for researchers, scientists, and drug development professionals.

Core Scaffold Analysis and Key Modification Sites

The 6-methoxyquinoline core provides a robust yet flexible framework for chemical modification. The SAR of its analogs is highly dependent on the nature, position, and orientation of substituents on the quinoline ring. Understanding the impact of modifications at key positions is fundamental to optimizing biological activity.

Caption: Key positions on the 6-methoxyquinoline scaffold for SAR studies.

Structure-Activity Relationship (SAR) in Therapeutic Areas

The functional consequences of structural modifications are best understood within the context of a specific therapeutic application. The following sections dissect the SAR of 6-methoxyquinoline analogs in key disease areas.

Antimalarial Activity: A Legacy Scaffold Reimagined

The 6-methoxyquinoline core is famously part of quinine and its synthetic successors, primaquine and tafenoquine, making it a historic antimalarial pharmacophore.[4][6] Modern SAR studies focus on refining this scaffold to combat drug-resistant strains of Plasmodium falciparum.

-

The Critical 8-Amino Group: The 8-amino-6-methoxyquinoline moiety is a central element for antimalarial activity.[4] SAR studies have shown that the nature of the substituent on this amino group is paramount.

-

Linker and Side Chain: Hybridization of the 8-amino group with a tetrazole ring via different linkers profoundly influences antiplasmodial activity and cytotoxicity.[4] Increasing the lipophilicity and steric bulk of the side chains attached to the linker generally enhances activity. For instance, analogs with bulkier, electron-withdrawing substituents on an adjacent phenyl ring were found to be more potent.[4]

-

Chain Length: The distance between the quinoline core and terminal functional groups, modulated by the linker length, is a key optimization parameter.[4]

-

-

Substitutions at Position 4: Modifications at the C4 position can modulate both efficacy and toxicity. The synthesis of 4-ethylprimaquine, for example, resulted in a compound with antimalarial activity comparable to primaquine but with a more favorable toxicity profile.[6]

Table 1: SAR of 8-Amino-6-Methoxyquinoline-Tetrazole Hybrids against P. falciparum

| Compound ID | Linker Type | Side Chain | IC₅₀ (µM) vs. P. falciparum NF54[4] | Selectivity Index (S.I.)[4] |

| 13 | Methyl | Ethyl | 23.60 | - |

| 14 | Methyl | Phenyl | 5.12 | - |

| 16 | Methyl | 4-Chlorophenyl | 0.743 | 137.6 |

| 18 | Methyl | 4-Trifluoromethylphenyl | 0.464 | 248.5 |

| 22 | Methyl | 2-Naphthyl | 0.324 | 318.3 |

Data synthesized from studies on novel tetrazole hybrids.[4] The data clearly indicates that introducing lipophilic and bulky aromatic side chains significantly improves antiplasmodial potency.

Anticancer Activity: Targeting Key Oncogenic Pathways

6-Methoxyquinoline derivatives have emerged as potent anticancer agents by targeting a range of mechanisms, including the inhibition of tubulin polymerization, DNA topoisomerases, and critical receptor tyrosine kinases (RTKs).[1][2]

-

Kinase Inhibition (c-Met, EGFR): The 4-anilinoquinoline scaffold is a well-established framework for kinase inhibitors.

-

Derivatives of 4-anilino-6,7-dimethoxyquinoline are potent inhibitors of the c-Met tyrosine kinase, which is crucial in cancer cell proliferation and metastasis.[1]

-

The nature of the substituent on the 4-anilino ring is a critical determinant of activity. SAR studies on related fluoro-quinolines show that bulky alkyl groups (e.g., isopropyl, tert-butyl) at the meta-position of the aniline ring lead to the most potent antiproliferative activity, suggesting that steric bulk in this region is favorable for target binding.[7]

-

-

Overcoming Multidrug Resistance (MDR): A significant challenge in chemotherapy is P-glycoprotein (P-gp) mediated drug efflux.

-

SAR studies revealed that introducing a hydroxymethyl group at the C4 position of 6-methoxy-2-arylquinolines creates potent P-gp inhibitors.[8] These compounds, particularly (6-methoxy-2-phenylquinolin-4-yl) methanol, were found to be more effective at inhibiting rhodamine 123 efflux than the standard inhibitor verapamil, highlighting a promising strategy to combat MDR in cancer cells.[8]

-

-

Tubulin Polymerization Inhibition: 5-Amino-2-aroylquinolines, synthesized from the 6-methoxyquinoline precursor, are potent inhibitors of tubulin polymerization, a validated anticancer mechanism.[2]

Antibacterial and Antifungal Activity: A Scaffold to Combat Resistance

With the rise of antimicrobial resistance, novel chemical scaffolds are urgently needed. 6-Methoxyquinoline analogs have shown significant promise by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase.[2][9]

-

Substitutions at Position 3: The introduction of a carbonitrile group at C3 provides a versatile handle for further modification.

-

A series of 6-methoxyquinoline-3-carbonitrile derivatives, including esters and thioethers, demonstrated moderate to high activity against both Gram-positive (Streptococcus pneumoniae, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, as well as several fungal species.[5]

-

-

Influence of Multiple Methoxy Groups: The number and placement of methoxy groups can enhance antimicrobial effects.

-

Studies have shown that quinolines bearing methoxy groups at both the C3 and C6 positions exhibit promising and broad antimicrobial activity.[10]

-

-

Hybrids with Sulfonamides: Synthesizing hybrids that combine the quinoline core with other pharmacophores is a powerful strategy.

-

A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides showed potent antimicrobial and antibiofilm activity, with one sulfamethazine derivative being particularly effective against E. coli and C. albicans.[11]

-

Synthetic Methodologies and Experimental Protocols

The rational design of novel analogs is underpinned by robust and versatile synthetic chemistry. Several key reactions are employed to construct and functionalize the 6-methoxyquinoline core.

Protocol 1: Skraup Reaction for Core Synthesis

The Skraup reaction is a classic and effective method for synthesizing the quinoline ring system. This protocol describes the synthesis of the key intermediate, 6-methoxyquinolin-8-amine.

Caption: Workflow for the synthesis of 6-methoxyquinolin-8-amine.

Step-by-Step Methodology:

-

Reaction Setup: Combine 4-methoxy-2-nitroaniline and glycerol in a reaction vessel.

-

Acidification: Slowly add concentrated sulfuric acid while cooling the mixture. The acid acts as both a catalyst and a dehydrating agent.

-

Oxidation: Introduce a mild oxidizing agent (historically, the nitro compound itself serves this role).

-

Heating: Heat the reaction mixture to initiate the cyclization cascade. This step should be carefully controlled due to the exothermic nature of the reaction.[4]

-

Workup: After completion, the mixture is cooled, diluted with water, and neutralized to precipitate the 6-methoxy-8-nitroquinoline product.

-

Reduction: The resulting nitroquinoline is then reduced to the corresponding 8-amino derivative using a reducing agent such as tin(II) chloride (SnCl₂) in an acidic medium.[4]

Protocol 2: Ugi-Azide Reaction for Analog Diversification

The Ugi-azide reaction is a powerful multi-component reaction used to rapidly generate a library of complex molecules from simple starting materials. It is particularly useful for building the side chains on the 8-amino-6-methoxyquinoline core for antimalarial SAR studies.[4]

Step-by-Step Methodology:

-

Amine-Aldehyde Condensation: Dissolve 6-methoxyquinolin-8-amine (or a linker-modified version) and a selected aldehyde in dry methanol. Stir at room temperature for 1 hour under an inert atmosphere (e.g., argon) to form the Schiff base in situ.[4]

-

Addition of Components: Add trimethylsilyl azide and an isocyanide (e.g., tert-butyl isocyanide) dropwise to the reaction mixture.[4]

-

Reaction: Stir the mixture at room temperature for 20–120 hours, monitoring progress by TLC.

-

Purification: After the reaction is complete, evaporate the solvent. The residue is then dissolved in a suitable organic solvent (e.g., CH₂Cl₂) and washed sequentially with aqueous sodium disulfite and sodium bicarbonate solutions to purify the final tetrazole-containing product.[4]

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the antiproliferative activity of synthesized compounds against cancer cell lines.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., HeLa, BGC-823) in 96-well plates at an appropriate density and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized 6-methoxyquinoline analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[7]

-

Incubation: Incubate the treated cells for a defined period (typically 48 to 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[7]

-

Solubilization and Readout: After a few hours of incubation, dissolve the formazan crystals using a solubilizing agent like DMSO. Measure the absorbance of the solution using a plate reader. The absorbance is directly proportional to the number of viable cells.[7]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit cell growth by 50%.

Conclusion and Future Perspectives

The 6-methoxyquinoline scaffold is a remarkably versatile and enduringly relevant core in medicinal chemistry. The structure-activity relationships of its analogs are rich and highly dependent on the substitution patterns tailored for specific therapeutic targets. Key takeaways include the critical role of the 8-amino linker system in antimalarial activity, the importance of 4-anilino and 2-aryl substitutions for anticancer kinase inhibition, and the potential of C3 modifications for developing novel antibacterials.

Future research should focus on leveraging this deep SAR knowledge for more sophisticated drug design. The development of dual-target inhibitors, such as compounds that simultaneously inhibit a kinase and an efflux pump, could provide a powerful strategy for overcoming drug resistance in cancer. In the realm of infectious diseases, further exploration of quinoline-hybrid compounds is essential to combat the growing threat of multidrug-resistant pathogens. The continued application of modern synthetic methodologies and computational modeling will undoubtedly unlock new therapeutic potential from this privileged scaffold.

References

- 6-Methoxyquinoline: Comprehensive Overview and Applic

- Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 10(48), 59736-59743.

- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). MDPI.

- Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. (n.d.). Journal of Medicinal Chemistry.

- Designing strategy, SAR and docking study of 6,7‐methoxyquinoline against EGFR and HER‐2 inhibitors. (n.d.).

- Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1 H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). PubMed.

- 6-Methoxyquinoline. (n.d.). PubChem.

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI.

- biological activity of 4-Chloro-6,7-dimethoxyquinoline deriv

- Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. (2023).

- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PMC.

- Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. (2016).

- Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide for Drug Development Professional. (n.d.). Benchchem.

- Novel 6,7-dimethoxy-4-piperazinylquinoline derivatives as promising antibacterial agents against Staphylococcus aureus. (2024). IRIS UniPA.

- Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 6,7-dimethoxy-4-piperazinylquinoline derivatives as promising antibacterial agents against Staphylococcus aureus [iris.unipa.it]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 6-Methoxy-3-nitroquinoline: A Technical Guide to Target Identification and Validation

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the development of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, often enhances the biological efficacy of parent compounds, albeit sometimes with considerations for toxicity.[2] This guide focuses on a specific, yet underexplored derivative, 6-methoxy-3-nitroquinoline, to delineate its potential therapeutic targets and provide a strategic framework for its investigation as a novel drug candidate.

Deconstructing 6-Methoxy-3-nitroquinoline: Structural Clues to Biological Function

The chemical architecture of 6-methoxy-3-nitroquinoline offers critical insights into its potential mechanisms of action and, consequently, its therapeutic targets.

-

The Quinoline Core: This bicyclic aromatic system is known to intercalate into DNA and inhibit enzymes such as topoisomerases.[3]

-

The 6-Methoxy Group: This electron-donating group can influence the molecule's pharmacokinetic properties and may play a role in its interaction with specific protein targets. Notably, derivatives of 6-methoxyquinoline have been investigated as P-glycoprotein (P-gp) inhibitors, suggesting a role in overcoming multidrug resistance.[4]

-

The 3-Nitro Group: The position of the nitro group is critical. In the context of the quinoline scaffold, a nitro group at the 3-position has been associated with the inhibition of oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR).[5] Furthermore, the nitroaromatic functionality is a well-known pharmacophore in antimicrobial and antiparasitic drugs, where its reduction within the target cell can lead to the generation of cytotoxic reactive oxygen species (ROS) and DNA damage.[6][7]

Based on this structural analysis, we can hypothesize several key classes of potential therapeutic targets for 6-methoxy-3-nitroquinoline.

Potential Therapeutic Target Classes and Mechanistic Hypotheses

Oncogenic Kinases: A Focus on EGFR

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its overexpression and constitutive activation are hallmarks of various cancers, making it a prime target for cancer therapy.[5] The demonstrated activity of 3-nitroquinoline derivatives against EGFR-overexpressing cancer cell lines provides a strong rationale for investigating 6-methoxy-3-nitroquinoline as an EGFR inhibitor.[5]

Mechanistic Hypothesis: 6-Methoxy-3-nitroquinoline may act as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways crucial for tumor growth and survival.

Experimental Workflow for Target Validation:

Caption: Workflow for validating EGFR as a target.

DNA and Associated Enzymes: A Genotoxic Mechanism

Nitroaromatic compounds are known to exert cytotoxic effects through DNA damage.[8] This can occur via two primary mechanisms: direct intercalation into the DNA helix, disrupting replication and transcription, or through the generation of reactive oxygen species (ROS) following bioreduction of the nitro group, which then leads to oxidative DNA lesions. 4-Nitroquinoline 1-oxide, a related compound, is a well-characterized mutagen and carcinogen that forms adducts with DNA.[8]

Mechanistic Hypothesis: 6-Methoxy-3-nitroquinoline may intercalate into DNA and/or undergo intracellular reduction to a nitroso or hydroxylamine derivative, which can then covalently modify DNA or generate ROS, leading to strand breaks and apoptosis.

Experimental Workflow for Target Validation:

Caption: Workflow for investigating DNA damage pathways.

Metalloenzymes and Metal Homeostasis: A Chelating Strategy

Many critical enzymes in both mammalian and microbial cells are metalloenzymes, requiring metal ions for their catalytic activity. The quinoline scaffold, particularly when substituted with hydroxyl or other potential chelating groups, can sequester these essential metal ions, leading to enzyme inhibition.[9][10] While 6-methoxy-3-nitroquinoline does not possess a classic chelating group like the 8-hydroxy group of nitroxoline, its nitrogen and oxygen atoms could potentially coordinate with metal ions.

Mechanistic Hypothesis: 6-Methoxy-3-nitroquinoline may disrupt cellular metal homeostasis by chelating essential divalent cations like Zn²⁺ and Fe²⁺, leading to the inhibition of metalloenzymes involved in processes such as protein degradation (matrix metalloproteinases) or DNA replication.

Experimental Workflow for Target Validation:

Caption: Workflow for assessing metal chelation activity.

Multidrug Resistance Proteins: Reversing Chemoresistance

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of the cell, thereby conferring multidrug resistance (MDR). The discovery that 6-methoxyquinoline derivatives can inhibit P-gp opens up the exciting possibility of using 6-methoxy-3-nitroquinoline as a chemosensitizer in combination with existing anticancer drugs.[4]

Mechanistic Hypothesis: 6-Methoxy-3-nitroquinoline binds to P-gp, either competitively or allosterically, inhibiting its efflux function and leading to the intracellular accumulation of co-administered chemotherapeutic agents.

Experimental Workflow for Target Validation:

Caption: Workflow for validating P-gp inhibition.

Experimental Protocols: Foundational Methodologies

Cell Viability Assay (MTT Assay)

This protocol provides a framework for assessing the cytotoxic effects of 6-methoxy-3-nitroquinoline on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 6-methoxy-3-nitroquinoline in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot for Phospho-EGFR

This protocol is designed to assess the inhibition of EGFR activation in cells.

-

Cell Treatment and Lysis: Treat EGFR-overexpressing cells (e.g., A431) with 6-methoxy-3-nitroquinoline for a specified time, followed by stimulation with EGF (100 ng/mL) for 15 minutes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-EGFR (Tyr1068) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total EGFR as a loading control.

Quantitative Data Summary

| Compound Class | Example Target | Reported IC₅₀ Range | Reference |

| 3-Nitroquinolines | EGFR | nM to µM | [5] |

| 6-Methoxyquinolines | P-glycoprotein | 1.3 to 2.1-fold stronger than Verapamil | [4] |

| Nitroxoline | Metalloenzymes (MetAP2) | µM range | [9][10] |

Concluding Remarks and Future Directions

6-Methoxy-3-nitroquinoline is a molecule of significant therapeutic interest, standing at the intersection of several well-established pharmacophores. The evidence presented in this guide points towards multiple, potentially interconnected, therapeutic targets, with a particularly strong rationale for investigating its effects on oncogenic kinases like EGFR and its potential to reverse multidrug resistance through P-gp inhibition. The proposed experimental workflows provide a clear and logical path for the systematic evaluation of these hypotheses. Future research should focus on a multi-pronged approach, combining in vitro biochemical and cellular assays with in vivo models to fully elucidate the mechanism of action of this promising compound and pave the way for its clinical development.

References

- Method for synthetizing 6-methoxyquinoline.

- Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science.

- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom

- Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Hrčak.

- Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

- Synthesis of nitroquinoline derivatives.

- Discovering novel 3-nitroquinolines as a new class of anticancer agents. PubMed.

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter

- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.

- 4-Nitroquinoline 1-oxide. Wikipedia.

- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]

- 8. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 9. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues [hrcak.srce.hr]

- 10. hrcak.srce.hr [hrcak.srce.hr]

Investigating the cytotoxicity of 6-Methoxy-3-nitroquinoline

An In-Depth Technical Guide for Investigating the Cytotoxicity of 6-Methoxy-3-nitroquinoline

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents.[1] Its derivatives are a focal point of anticancer research due to their diverse mechanisms of action, which include the inhibition of topoisomerases, tubulin polymerization, and crucial signaling pathways.[1][2][3] The introduction of a nitro group, particularly in concert with other substitutions like a methoxy group, can significantly modulate the molecule's electronic properties and, consequently, its biological activity. Nitroaromatic compounds are known to undergo metabolic bioactivation, often leading to the production of reactive oxygen species (ROS) and the formation of adducts with cellular macromolecules, which can be a potent mechanism for cytotoxicity.[4][5]

This guide addresses the investigation of a specific, lesser-studied compound: 6-Methoxy-3-nitroquinoline . Our objective is not merely to provide a set of protocols but to delineate a logical, multi-phased investigative strategy. We will proceed from broad questions of cell viability to the nuanced details of cell death mechanisms and underlying molecular pathways. Each experimental choice is rationalized to build a scientifically rigorous and defensible characterization of the compound's cytotoxic potential. This document is designed for the hands-on researcher, providing both the "how" and, more critically, the "why" for each step of the process.

Section 1: Foundational Principles & Safety

The Quinoline Scaffold in Oncology

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant interest for their wide range of pharmacological activities.[1][6] The presence of the methoxy group on the quinoline ring has been shown in various studies to enhance cytotoxic effects.[1][7] The addition of a nitro group can further potentiate this activity. This guide provides a systematic approach to validating the cytotoxic efficacy and elucidating the mechanism of action for 6-Methoxy-3-nitroquinoline.

Mandatory Safety & Handling Protocols

Before commencing any experimental work, a thorough understanding of the compound's safety profile is paramount. While specific toxicological data for 6-Methoxy-3-nitroquinoline is scarce, data from related compounds like 6-methoxyquinoline and 6-nitroquinoline provide a basis for prudent handling.[8][9][10]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.[9] Handle the compound in a chemical fume hood to avoid inhalation of dust or aerosols.[9][11]

-

Compound Handling: 6-Methoxy-3-nitroquinoline is a solid. Prepare stock solutions in a certified chemical fume hood. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock preparation.

-

Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, plates, media) in accordance with institutional guidelines for chemical and biohazardous waste.[10]

Section 2: The Investigative Workflow: A Phased Approach

A robust investigation into a novel compound's cytotoxicity follows a logical progression. We begin with a high-level assessment of its impact on cell viability and progressively narrow our focus to the specific cellular mechanisms it perturbs.

Caption: Overall experimental workflow for characterizing cytotoxicity.

Section 3: Phase 1 - Primary Viability & Potency Assessment (IC50 Determination)

Expertise & Rationale: The first critical step is to determine if 6-Methoxy-3-nitroquinoline affects cell viability and, if so, at what concentration. We use the MTT assay, a robust, colorimetric method that measures the metabolic activity of a cell population. It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12][13] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[13] This allows us to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Protocol 3.1: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Preparation & Treatment: Prepare a 2X serial dilution of 6-Methoxy-3-nitroquinoline in culture medium. Concentrations should span a wide range (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO, at the highest concentration used) and "untreated control" wells (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

-

Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[13]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Data Presentation: IC50 Values

| Cell Line | Tissue of Origin | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |

| A549 | Lung Carcinoma | [Experimental Value] |

| HCT116 | Colon Carcinoma | [Experimental Value] |

| HFF-1 | Normal Fibroblast | [Experimental Value] |

Section 4: Phase 2 - Differentiating Cytotoxicity from Cytostasis

Expertise & Rationale: A low IC50 value from the MTT assay indicates a loss of cell viability, but it does not distinguish between cell death (cytotoxicity) and the inhibition of proliferation (cytostasis). To confirm that 6-Methoxy-3-nitroquinoline is indeed killing the cells, we must measure a direct marker of cell death. The Lactate Dehydrogenase (LDH) release assay is the gold standard for this purpose. LDH is a stable cytosolic enzyme that is released into the culture medium only upon the rupture of the plasma membrane, a hallmark of late-stage apoptosis and necrosis.[15] By quantifying LDH in the supernatant, we directly measure cell lysis.

Protocol 4.1: LDH Release Cytotoxicity Assay

-

Experimental Setup: Seed and treat cells in a 96-well plate as described in the MTT protocol (Protocol 3.1). It is crucial to set up three control groups:

-

Spontaneous LDH Release: Vehicle-treated cells (measures background LDH release).

-

Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) 45 minutes before the assay endpoint.[16]

-

Experimental: Cells treated with various concentrations of 6-Methoxy-3-nitroquinoline.

-

-

Sample Collection: After the incubation period (e.g., 48 hours), carefully transfer 10-50 µL of the cell culture supernatant from each well to a new, clean 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor, as per the manufacturer's instructions) to each well containing the supernatant.[15]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. During this time, the released LDH will catalyze the conversion of a substrate, leading to a color change.[15]

-

Stop Reaction & Measurement: Add the stop solution provided with the kit and measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

-

Cytotoxicity (%) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Data Presentation: Cytotoxicity Profile

| Compound Concentration | % Cytotoxicity (LDH Release) |

| Vehicle Control | 0% (by definition) |

| 0.5 x IC50 | [Experimental Value] |

| 1 x IC50 | [Experimental Value] |

| 2 x IC50 | [Experimental Value] |

| Lysis Control | 100% (by definition) |

Section 5: Phase 3 - Elucidating the Mechanism of Cell Death

Expertise & Rationale: Having confirmed that the compound is cytotoxic, the next logical question is: how are the cells dying? The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is a highly regulated process characterized by the activation of a cascade of enzymes called caspases.[17] Specifically, Caspases-3 and -7 are the "executioner" caspases that dismantle the cell.[18] Therefore, measuring their activity is a direct and sensitive indicator of early-to-mid stage apoptosis.[19][20]

Protocol 5.1: Caspase-Glo 3/7 Apoptosis Assay

-

Experimental Setup: Seed and treat cells in a white-walled 96-well plate (for luminescence assays) with 6-Methoxy-3-nitroquinoline at concentrations around the determined IC50 value (e.g., 0.5x, 1x, 2x IC50). Include a vehicle control.

-

Incubation: Incubate for a shorter duration than the viability assays (e.g., 6, 12, or 24 hours) to capture the apoptotic events before widespread cell lysis occurs.

-

Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each well.

-

Incubation & Lysis: Mix the contents on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours. The reagent contains a luminogenic caspase-3/7 substrate and a thermostable luciferase.[21] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a "glow-type" luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control cells.

Section 6: Phase 4 - Investigating Upstream Signaling Pathways

Expertise & Rationale: Identifying the molecular pathway perturbed by 6-Methoxy-3-nitroquinoline provides a deeper mechanistic understanding of its action. Many anticancer agents, including some quinoline derivatives, exert their effects by disrupting pro-survival signaling cascades.[22][23] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival; its hyperactivation is a common feature in many cancers.[24] Inhibition of this pathway is a validated strategy for inducing apoptosis. We hypothesize that 6-Methoxy-3-nitroquinoline may inhibit this pathway. This can be tested by examining the phosphorylation status of key proteins in the cascade using Western Blot analysis.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 4. scielo.br [scielo.br]

- 5. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.ca [fishersci.ca]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. clyte.tech [clyte.tech]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 16. CyQUANT™ LDH and G6PD Cytotoxicity Assays 200 Assays | Buy Online | Invitrogen™ [thermofisher.com]

- 17. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]

- 21. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]

- 22. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 23. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. news-medical.net [news-medical.net]

The Methoxyquinoline Scaffold: A Privileged Structure in Nature and Drug Discovery

A Senior Application Scientist's Guide to Natural Sources, Synthetic Analogues, and Biological Frontiers

Abstract

The methoxyquinoline core is a recurring and vital structural motif found in a diverse array of natural products and synthetic compounds of significant therapeutic value. From the historical antimalarial quinine to contemporary anticancer and neuroactive agents, the strategic placement of a methoxy group on the quinoline scaffold profoundly influences molecular properties and biological activity. This technical guide provides an in-depth exploration of the natural sources of methoxyquinolines, delves into the key synthetic analogues that have shaped modern medicine, and presents detailed methodologies for their isolation and characterization. We will examine the causality behind experimental choices in both natural product isolation and synthetic strategies, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Methoxyquinoline Moiety

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry.[1] Its rigid structure and ability to intercalate with DNA and interact with various enzymes have made it a privileged scaffold in drug design. The introduction of a methoxy (-OCH₃) group further enhances its therapeutic potential by modulating lipophilicity, influencing metabolic stability, and providing specific hydrogen bond accepting capabilities. This seemingly simple functional group has been pivotal in the evolution of potent pharmaceuticals.

Historically, the importance of methoxyquinolines is inextricably linked to the discovery of quinine, a methoxy-substituted quinoline alkaloid isolated from the bark of Cinchona trees.[1][2] For centuries, quinine was the only effective treatment for malaria, saving countless lives and highlighting the profound impact of this class of compounds on global health.[2] Modern research continues to unveil the diverse biological activities of both natural and synthetic methoxyquinolines, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4]

This guide will navigate the landscape of methoxyquinolines, beginning with their origins in the natural world and transitioning to their synthetic diversification and therapeutic applications.

Natural Sources of Methoxyquinolines: Nature's Blueprint

Methoxyquinoline alkaloids are predominantly found in the plant kingdom, with a notable presence in specific families.[5] However, emerging research has also identified their existence in fungal and marine ecosystems, opening new avenues for discovery.[6][7][8]

Terrestrial Plants: A Rich Reservoir

Plants are the most prolific producers of methoxyquinoline alkaloids.[5] These compounds often serve as defense mechanisms against herbivores and pathogens.[9]

Table 1: Prominent Methoxyquinoline Alkaloids from Terrestrial Plants

| Alkaloid | Methoxy Position | Natural Source (Plant Family) | Key Biological Activities |

| Quinine | 6-methoxy | Cinchona spp. (Rubiaceae)[2] | Antimalarial, anti-inflammatory |

| Quinidine | 6-methoxy | Cinchona spp. (Rubiaceae) | Antiarrhythmic, antimalarial |

| Dictamnine | 4-methoxy | Dictamnus albus (Rutaceae) | Phototoxic, antimicrobial |

| Skimmianine | 4,7,8-trimethoxy | Skimmia japonica (Rutaceae) | Anticancer, antiviral |

| Kokusaginine | 4,6,7-trimethoxy | Teclea afzelii (Rutaceae)[3] | Antimicrobial, antifungal[3] |

| Maculine | 4,8-dimethoxy | Flindersia maculosa (Rutaceae)[3] | Antimicrobial[3] |

The biosynthesis of these alkaloids is a complex enzymatic process. For instance, recent studies on quinine biosynthesis have revealed that the methoxy group is introduced early in the pathway, on the tryptamine precursor, rather than at a late stage as previously thought.[10] This highlights the intricate molecular machinery that nature employs to construct these valuable compounds.

Fungal and Marine Sources: An Emerging Frontier

While less common than in plants, methoxyquinoline and related quinoline alkaloids have been isolated from marine-derived fungi and other marine organisms.[6][8][11][12] These unique environments often yield novel chemical structures with distinct biological activities. Fungi of the genera Aspergillus and Penicillium have been identified as producers of various quinoline alkaloids.[7][11] The exploration of these sources is a promising area for the discovery of new therapeutic leads.

Key Analogues: From Natural Lead to Synthetic Drug

The structural framework of natural methoxyquinolines has inspired the synthesis of numerous analogues with improved efficacy, safety, and pharmacokinetic profiles.

Antimalarial Analogues

The urgent need for synthetic antimalarials during World War II, driven by the limited supply of quinine, led to the development of several crucial methoxyquinoline-based drugs.

-

Chloroquine: A 4-aminoquinoline with a chlorine atom instead of a methoxy group, but its development was heavily influenced by the quinine scaffold.

-

Primaquine: An 8-aminoquinoline that is effective against the dormant liver stages of malaria parasites.

-

Mefloquine: A potent antimalarial containing a trifluoromethyl group, developed to combat chloroquine-resistant malaria.

Other Therapeutic Applications

The versatility of the methoxyquinoline scaffold extends beyond antimalarial activity.

-

Anticancer Agents: Certain synthetic methoxyquinolines have demonstrated significant cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action include DNA intercalation, topoisomerase inhibition, and disruption of cell signaling pathways.

-

Neuroactive Compounds: The quinoline core is also present in compounds that interact with the central nervous system. Analogues are being investigated for their potential in treating neurodegenerative diseases and psychiatric disorders.

-

Antimicrobial Agents: Both natural and synthetic methoxyquinolines exhibit a broad spectrum of antibacterial and antifungal activities.[1][3] 8-Methoxyquinoline, for example, has shown strong antifungal and antibacterial properties.[1]

Experimental Protocols: Isolation and Synthesis

The successful isolation of natural methoxyquinolines and the efficient synthesis of their analogues require robust and well-designed experimental protocols.

Isolation of Methoxyquinoline Alkaloids from Plant Material

This protocol provides a general methodology for the extraction and purification of alkaloids from plant sources, which can be adapted for specific methoxyquinolines.[13] The principle relies on the basic nature of alkaloids, allowing for their separation from neutral and acidic compounds through acid-base extraction.

Diagram 1: General Workflow for Alkaloid Isolation

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods [mdpi.com]

- 5. thenaturopathicherbalist.com [thenaturopathicherbalist.com]

- 6. Antimicrobial Alkaloids from Marine-Derived Fungi as Drug Leads versus COVID-19 Infection: A Computational Approach to Explore their Anti-COVID-19 Activity and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactive Alkaloids from the Marine-Derived Fungus Metarhizium sp. P2100 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Evaluating 6-Methoxy-3-nitroquinoline Efficacy

Abstract

This technical guide provides a comprehensive framework of cell-based assays to rigorously evaluate the efficacy of 6-Methoxy-3-nitroquinoline, a novel compound with putative anti-cancer properties. Recognizing the therapeutic potential of the 3-nitroquinoline scaffold, this document outlines detailed protocols for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression.[1] Furthermore, we propose methodologies for elucidating the underlying mechanism of action through target engagement and signaling pathway analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the cellular effects of this and related compounds.